5-(Trifluoromethyl)quinolin-3-amine
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Overview
Description
5-(Trifluoromethyl)quinolin-3-amine is a fluorinated quinoline derivative. Quinoline derivatives are known for their diverse applications in medicinal chemistry due to their unique structural properties. The trifluoromethyl group (-CF₃) enhances the compound’s biological activity and stability, making it a valuable molecule in various scientific fields .
Mechanism of Action
Target of Action
Quinoline derivatives are known to exhibit a wide range of pharmacological activities . The trifluoromethyl group also plays an increasingly important role in pharmaceuticals .
Mode of Action
Quinoline derivatives are known to interact with various biological targets, leading to changes in cellular processes . The trifluoromethyl group can also influence the reactivity of carbon-centered radical intermediates .
Biochemical Pathways
Quinoline derivatives are known to interact with various biochemical pathways, influencing cellular processes .
Pharmacokinetics
The trifluoromethyl group is known to influence the pharmacokinetic properties of pharmaceutical compounds .
Result of Action
Quinoline derivatives are known to have various effects at the molecular and cellular level .
Action Environment
The trifluoromethyl group is known to influence the stability and reactivity of pharmaceutical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the copper-catalyzed oxidative trifluoromethylation of quinolin-3-boronic acid using Me₃SiCF₃ and Cu(OTf)₂ as catalysts . This reaction proceeds under mild conditions and yields the desired product in good yield.
Industrial Production Methods: Industrial production of fluorinated quinolines often employs metal-catalyzed cross-coupling reactions due to their efficiency and scalability. The Suzuki-Miyaura coupling reaction is particularly favored for its mild reaction conditions and high functional group tolerance .
Chemical Reactions Analysis
Types of Reactions: 5-(Trifluoromethyl)quinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Trifluoromethyl)quinolin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and materials science.
Comparison with Similar Compounds
7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Known for its antimalarial activity.
Mefloquine: Another antimalarial drug with a similar quinoline structure.
Brequinar: An antineoplastic drug used in transplantation medicine.
Uniqueness: 5-(Trifluoromethyl)quinolin-3-amine stands out due to the presence of the trifluoromethyl group, which significantly enhances its biological activity and stability compared to other quinoline derivatives. This makes it a valuable compound for various applications in medicinal chemistry and beyond .
Properties
IUPAC Name |
5-(trifluoromethyl)quinolin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)8-2-1-3-9-7(8)4-6(14)5-15-9/h1-5H,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCDFMFMGGNQLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=C(C=NC2=C1)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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